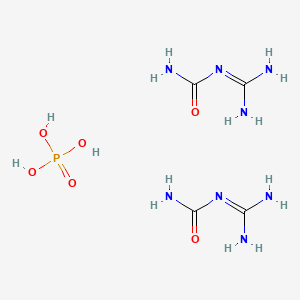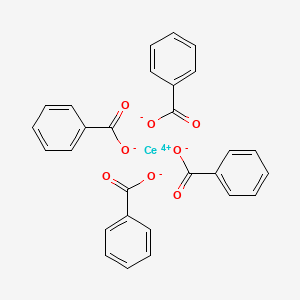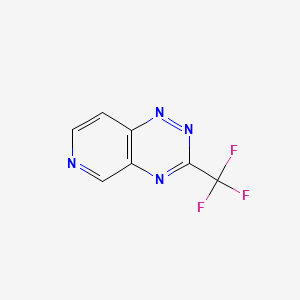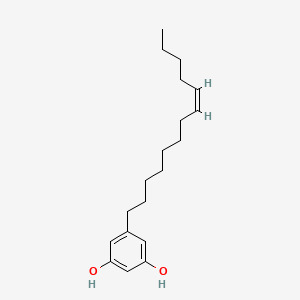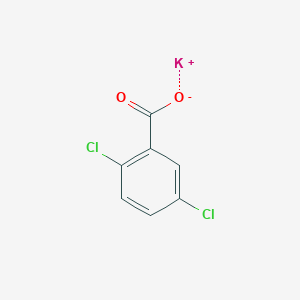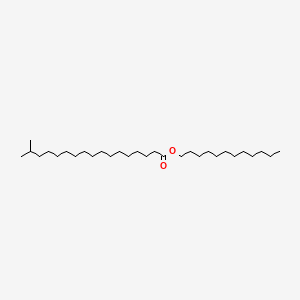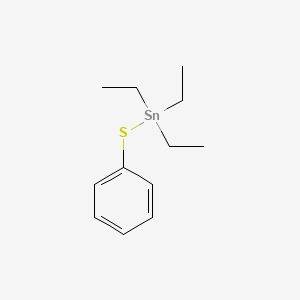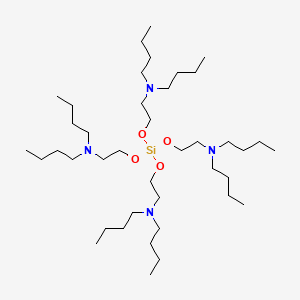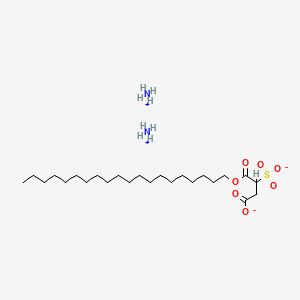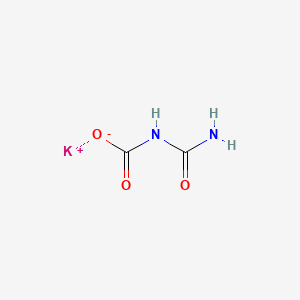
Potassium carbamoylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium carbamoylcarbamate, also known as potassium allophanate, is a chemical compound with the molecular formula C₂H₃KN₂O₃. It is a salt derived from carbamic acid and is known for its stability and unique properties. This compound is used in various scientific and industrial applications due to its reactivity and ability to form stable complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium carbamoylcarbamate can be synthesized through the reaction of urea with potassium hydroxide. The reaction typically involves heating urea in the presence of potassium hydroxide, leading to the formation of this compound and water as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of urea with potassium hydroxide under specific temperature and pressure conditions. The process ensures high yield and purity of the final product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium carbamoylcarbamate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield various reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbon dioxide and ammonia, while reduction can produce different amines.
Applications De Recherche Scientifique
Potassium carbamoylcarbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizing agent in various chemical reactions.
Biology: It is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of potassium carbamoylcarbamate involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions that form stable complexes with other molecules. Its ability to donate and accept electrons makes it a versatile compound in various chemical processes.
Comparaison Avec Des Composés Similaires
Ammonium carbamate: Similar in structure but contains ammonium instead of potassium.
Sodium carbamoylcarbamate: Similar but contains sodium instead of potassium.
Ethyl carbamate: An ester of carbamic acid, differing in its organic functional groups.
Uniqueness: Potassium carbamoylcarbamate is unique due to its specific reactivity and stability, which make it suitable for a wide range of applications. Its potassium ion provides distinct properties compared to other carbamates, influencing its solubility and reactivity in various chemical environments.
Propriétés
Numéro CAS |
26479-35-6 |
|---|---|
Formule moléculaire |
C2H3KN2O3 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
potassium;N-carbamoylcarbamate |
InChI |
InChI=1S/C2H4N2O3.K/c3-1(5)4-2(6)7;/h(H,6,7)(H3,3,4,5);/q;+1/p-1 |
Clé InChI |
CLFBVDCVUBZWEH-UHFFFAOYSA-M |
SMILES canonique |
C(=O)(N)NC(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


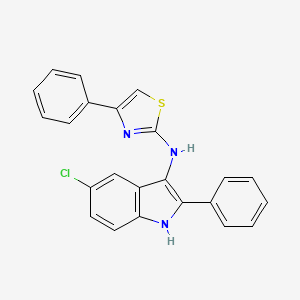
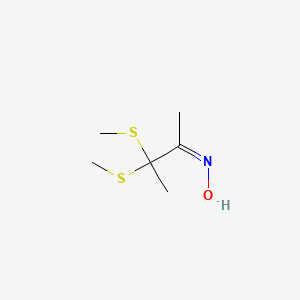
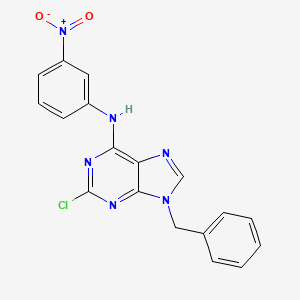
![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)
